molecular formula C20H22O9 B12322674 Poliothyrsoside; Xylosmoside

Poliothyrsoside; Xylosmoside

Cat. No.: B12322674
M. Wt: 406.4 g/mol
InChI Key: FLROYCKIIJCTDY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Poliothyrsoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving Poliothyrsoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of nucleophiles like hydroxide ions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Poliothyrsoside can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Comparison with Similar Compounds

Poliothyrsoside is unique among phenolic glycosides due to its diverse biological activities. Similar compounds include:

Poliothyrsoside stands out due to its comprehensive range of biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLROYCKIIJCTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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